Linalool glucoside

Enzymatic hydrolysis β-glucosidase aglycone structure-activity

Linalool glucoside (CAS 82928-12-9), also referred to as linalool 3-O-β-D-glucopyranoside or linalyl β-D-glucopyranoside, is a monoterpene glycoside formed by the glycosylation of the tertiary monoterpene alcohol linalool with glucose. It belongs to the fatty acyl glycosides of mono- and disaccharides class and serves primarily as a non-volatile, water-soluble aroma precursor that releases free linalool upon enzymatic or acid hydrolysis.

Molecular Formula C16H28O6
Molecular Weight 316.39 g/mol
CAS No. 82928-12-9
Cat. No. B14124710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalool glucoside
CAS82928-12-9
Molecular FormulaC16H28O6
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C
InChIInChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1
InChIKeyFLXYFXDZJHWWGW-MUGRSDNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linalool Glucoside (CAS 82928-12-9): Procurement-Grade Baseline for a Non-Volatile Monoterpene Glycoside Aroma Precursor


Linalool glucoside (CAS 82928-12-9), also referred to as linalool 3-O-β-D-glucopyranoside or linalyl β-D-glucopyranoside, is a monoterpene glycoside formed by the glycosylation of the tertiary monoterpene alcohol linalool with glucose [1]. It belongs to the fatty acyl glycosides of mono- and disaccharides class and serves primarily as a non-volatile, water-soluble aroma precursor that releases free linalool upon enzymatic or acid hydrolysis [1]. With a molecular formula of C16H28O6 and a molecular weight of 316.39 g/mol, the compound is predicted to have a logP of 0.44–0.49, a water solubility of approximately 9.41 g/L, and a boiling point of 485.7±45.0 °C (predicted), reflecting its substantially reduced volatility and increased hydrophilicity compared to free linalool [2][3].

Selection Non‑volatile glycoside for hydrolysis‑dependent aroma release studies
Workflow Reported aqueous compatibility may support water‑based formulation workflows
Authentication Enantiomeric ratio reported as botanical authenticity review marker

Why Linalool Glucoside Cannot Be Generically Substituted: Aglycone-Dependent Hydrolysis Kinetics and Physicochemical Divergence


Linalool glucoside cannot be generically substituted with other monoterpene glucosides (e.g., geranyl, neryl, or citronellyl β-D-glucosides) because the enzymatic hydrolysis rate of the glycosidic bond is strongly governed by the structure of the aglycone alcohol. Glucosides bearing a tertiary alcohol aglycone, such as linalool (tertiary) and α-terpineol (tertiary), are hydrolyzed significantly more slowly by β-glucosidases than those with a primary alcohol aglycone, such as geraniol and nerol [1]. This kinetic divergence means that simple molar equivalence in a formulation does not translate to equivalent free aroma release over time. Furthermore, the aglycone's stereochemistry dictates the sensory character of the liberated volatile; substituting linalool glucoside with geranyl glucoside yields a fundamentally different aroma profile (floral-woody vs. rose-geranium) upon hydrolysis, making blind replacement analytically and sensorially invalid [2].

Aglycone‑dependent hydrolysis kinetics
Tertiary alcohol glucosides (linalyl) hydrolyze more slowly than primary alcohol glucosides (geranyl); simple molar replacement may shift aroma release timing.
Enantiomeric sensory profile mismatch
Liberated (S)-(+)‑linalool differs in odor character and threshold from other monoterpene alcohols; substituting aglycone changes the sensory endpoint.

Linalool Glucoside (CAS 82928-12-9): Comparator-Anchored Quantitative Differentiation Evidence


Enzymatic Hydrolysis Rate: Tertiary Alcohol Glucoside (Linalool) vs. Primary Alcohol Glucoside (Geraniol)

Linalyl β-D-glucopyranoside, carrying a tertiary alcohol aglycone, is hydrolyzed markedly more slowly by exocellular β-glucosidases from Candida molischiana and Candida wickerhamii than geranyl β-D-glucopyranoside, which bears a primary alcohol aglycone [1]. This structure-dependent rate differential means that under identical enzymatic conditions, linalool glucoside provides a more gradual and sustained release of free linalool compared to the rapid hydrolysis observed for geraniol glucoside [1].

Hydrolysis Kinetics
Reported
Slower hydrolysis rate for tertiary alcohol glucoside (linalyl) vs. primary alcohol glucoside (geranyl)
Reported sustained‑release profile context
In vitro C. molischiana / C. wickerhamii β‑glucosidase assay
Enzymatic hydrolysis β-glucosidase aglycone structure-activity

Enantiomeric Purity of Glycosidically Bound Linalool: (S)-(+) Enantiomer Dominance as a Sourcing Authenticity Marker

In apricot and passion fruit, glycosidically bound linalool is present as approximately 85% (S)-(+) isomer and 15% (R)-(−) isomer, whereas in grape the (S)-(+) isomer represents more than 95% of the mixture [1][2]. For comparison, glycosidically bound α-terpineol in apricot shows an inverse pattern, with the (S)-(−) isomer present at 70% versus 30% for the (R)-(+) isomer [1].

Enantiomeric Ratio
Head‑to‑head
(S)‑(+)‑linalool ≥85% in apricot/passion fruit, >95% in grape
Reported chiral authenticity context
β‑cyclodextrin HPLC; apricot, passion fruit, grape
Enantiomeric ratio chiral analysis fruit-derived glycosides

Lipophilicity and Aqueous Solubility Shift: Linalool Glucoside vs. Free Linalool

Glycosylation of linalool produces a dramatic shift in physicochemical properties. Linalool glucoside has a predicted logP of 0.44 (ALOGPS) or 0.494 (ZINC), while free linalool has an experimental logP of approximately 2.7 [1][2][3]. This logP reduction of ~2.3 units translates to vastly increased aqueous solubility: predicted water solubility for linalool glucoside is 9.41 g/L [1], compared to free linalool's experimentally measured water solubility of approximately 0.85–1.59 g/L [4].

Solubility Shift
Cross‑study
ΔlogP ≈ −2.3; water solubility ~6–11× increase vs. free linalool
Supports aqueous formulation context
Predicted (ALOGPS, ZINC) vs. experimental free linalool
logP water solubility glycosylation effect

Thermal Stability and Volatility: Boiling Point Differential Between Linalool Glucoside and Free Linalool

The predicted boiling point of linalool glucoside is 485.7±45.0 °C , compared to the experimentally measured boiling point of free linalool at 198–199 °C [1][2]. This represents a boiling point elevation of approximately 287 °C, reflecting the glucoside's effectively non-volatile nature under standard processing conditions.

Thermal Stability
Cross‑study
Boiling point shift +287°C: glucoside 485.7±45.0°C (pred) vs. free linalool 198–199°C
Non‑volatile under thermal processing conditions
Predicted bp for glucoside; experimental for linalool
Boiling point thermal stability volatility control

Sensory Inactivity in Glycosylated State: Odorless Precursor vs. Odor-Active Free Linalool

Linalool glucoside is odorless in its intact glycosylated form, as the glucose moiety masks the odorant functional group. Upon enzymatic or acid hydrolysis, free linalool is released, which has an orthonasal odor detection threshold as low as 0.82 µg/kg in water for the (R)-enantiomer and 8.3 µg/kg for the (S)-enantiomer [1]. In beer, free linalool was quantified at 72–178 µg/L in dry-hopped products, consistently exceeding its sensory threshold of ~8 µg/L [2].

Sensory Activity
Cross‑study
Odorless as intact glucoside; free linalool threshold 0.82–8.3 µg/kg (water)
Allows triggered release without premature aroma
Orthonasal threshold in water and beer
Sensory threshold pro-fragrance controlled aroma release

Linalool Glucoside (CAS 82928-12-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Heat-Processed Food and Beverage Flavoring: Pasteurization-Stable Pro-Fragrance

Because linalool glucoside has a predicted boiling point of ~486 °C versus 198 °C for free linalool , it remains non-volatile during thermal processing such as pasteurization, UHT treatment, or baking. The glucoside can be incorporated into the formulation matrix and will survive heat steps without evaporative aroma loss. Subsequent enzymatic hydrolysis—either by endogenous β-glucosidases in the food matrix or by added enzyme preparations—releases free linalool post-processing, delivering the intended floral aroma at the point of consumption [1]. The differential hydrolysis kinetics (tertiary alcohol glucoside vs. primary alcohol glucoside) further allow formulators to tune release timing by blending linalool glucoside with faster-hydrolyzing primary alcohol glucosides [1].

Aqueous Cosmetic and Personal Care Formulations: Solubility-Driven Incorporation Without Co-Solvents

With a predicted water solubility of 9.41 g/L—approximately 6–11× higher than free linalool's 0.85–1.59 g/L [2]—linalool glucoside can be directly dissolved into water-based cosmetic formulations (toners, micellar waters, hydrogel masks) without requiring ethanol or other co-solvents. The glucoside remains odorless in the packaged product [3], then releases its active linalool payload gradually upon contact with skin-resident or formulation-added glycosidases, providing a sustained fragrance experience over hours rather than minutes [1].

Natural-Source Authentication and Chiral Quality Control of Botanical Extracts

The highly conserved enantiomeric signature of glycosidically bound linalool—≥85% (S)-(+) in apricot and passion fruit, >95% (S)-(+) in grape [4]—provides a quantitative chiral benchmark for authenticating the botanical origin of linalool glucoside. Analytical laboratories can use β-cyclodextrin HPLC separation to verify that a sourced linalool glucoside matches the expected enantiomeric ratio for its claimed plant origin, distinguishing genuine natural extracts from synthetic racemic material or mislabeled products [4].

Controlled-Release Fragrance Systems for Laundry and Home Care

In laundry detergents and home care products where fragrance longevity over days is desired, linalool glucoside functions as a hydrolysis-triggered pro-fragrance. Its water solubility (9.41 g/L) enables uniform deposition onto fabrics from the wash liquor [2], while its odorless intact state prevents premature fragrance bloom during storage [3]. Residual glycosidases or the mildly acidic pH of fabric surfaces gradually hydrolyze the glucoside, releasing free linalool with a sensory threshold as low as 0.82 µg/kg [3], thereby extending fragrance perception well beyond the duration achievable with free linalool.

Application
Selection Property
Validation Focus
Thermal‑processed flavor systems
Non‑volatile precursor profile
Hydrolysis‑dependent aroma release under process conditions
Aqueous cosmetic formulations
Water solubility shift
Co‑solvent‑free incorporation and glycosidase‑triggered release
Botanical extract authentication
Chiral enantiomeric ratio
Natural‑source identity verification against reported ratios
Controlled‑release fragrance systems
Hydrolysis‑triggered pro‑fragrance
Sustained fragrance release over time via hydrolysis
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